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Introduction

Zicronapine fumarate (formerly Lu 31-130) is an atypical antipsychotic agent that was under
development by the Danish pharmaceutical company H. Lundbeck A/S. As a compound with a
multi-receptor antagonist profile, it showed initial promise in preclinical and early clinical studies
for the treatment of schizophrenia. This technical guide provides a comprehensive overview of
the discovery and development history of zicronapine fumarate, including its pharmacological
profile, synthesis, and clinical evaluation. The development of zicronapine was ultimately
discontinued in 2014.[1]

Discovery and Preclinical Development

Zicronapine was identified as part of H. Lundbeck A/S's research program focused on
developing novel psychotropic agents. The core strategy was to identify compounds with a
specific receptor binding profile, particularly potent antagonism at dopamine D1, D2, and
serotonin 5-HT2A receptors, a characteristic of several atypical antipsychotics.

Pharmacological Profile

Zicronapine is a potent antagonist at dopamine D1, D2, and serotonin 5-HT2A receptors.[1]
This multi-receptorial profile was hypothesized to contribute to its antipsychotic efficacy with a
potentially favorable side effect profile compared to older, typical antipsychotics.
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Table 1: Receptor Binding Affinity of Zicronapine

Receptor Ki (nM) Reference
Dopamine D1 19 [2]
Dopamine D2 19 [2]
Serotonin 5-HT2A 4.2 [2]

Preclinical Efficacy

The antipsychotic potential of zicronapine was assessed in various preclinical animal models. A
key model for predicting antipsychotic efficacy is the conditioned avoidance response (CAR)
test. In this paradigm, antipsychotic drugs selectively suppress the conditioned response
(avoiding a noxious stimulus) without impairing the unconditioned escape response. While
specific ED50 values for zicronapine in the CAR model are not readily available in the public
domain, its progression to clinical trials suggests it demonstrated activity in this and other
relevant preclinical models of psychosis.

Experimental Protocols
Synthesis of Zicronapine

While a specific publication detailing the synthesis of zicronapine (Lu 31-130) is not publicly
available, a likely synthetic route can be inferred from patents filed by H. Lundbeck A/S for
structurally related indane derivatives. The synthesis would likely involve the preparation of a
substituted indanone, followed by reductive amination to introduce the trimethylpiperazine
moiety.

Likely Synthetic Scheme for Zicronapine:

A plausible synthesis could start from a substituted phenylpropionic acid, which would be
cyclized to form the corresponding indanone. This indanone could then be subjected to a
reductive amination with 1,2,2-trimethylpiperazine to yield the final zicronapine base. The
fumarate salt would then be formed by reacting the free base with fumaric acid.

In Vitro Receptor Binding Assays
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The receptor binding affinities of zicronapine were likely determined using standard radioligand
binding assays.

General Protocol for Dopamine D1/D2 and Serotonin 5-HT2A Receptor Binding Assays:

e Membrane Preparation: Membranes from cells stably expressing the human recombinant
D1, D2, or 5-HT2A receptors, or from brain tissue known to be rich in these receptors (e.qg.,
striatum for D1/D2, cortex for 5-HT2A), are prepared by homogenization and centrifugation.

 Incubation: The membranes are incubated with a specific radioligand (e.qg., [?H]-SCH23390
for D1, [3H]-spiperone for D2, [3H]-ketanserin for 5-HT2A) and varying concentrations of the
test compound (zicronapine).

o Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Detection: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (IC50) is determined. The Ki value is then calculated using the
Cheng-Prusoff equation.

Conditioned Avoidance Response (CAR) Model

The in vivo antipsychotic activity of zicronapine was likely evaluated using a CAR paradigm.
General Protocol for the Conditioned Avoidance Response Test:

o Apparatus: A shuttle box with two compartments separated by a door or opening is used.
The floor of the box is equipped to deliver a mild electric foot shock.

» Training: An animal (typically a rat) is placed in the shuttle box. A conditioned stimulus (CS),
such as a light or a tone, is presented for a short period, followed by the unconditioned
stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other
compartment during the CS presentation (avoidance response) or escape the shock by
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moving to the other compartment after the US has started (escape response). This is
repeated over several trials until the animal learns to consistently avoid the shock.

e Drug Testing: Once the avoidance response is established, the animal is treated with the test
compound (zicronapine) or a vehicle. The number of avoidance and escape responses is
then recorded during a subsequent test session.

» Evaluation: A compound is considered to have antipsychotic-like activity if it significantly
reduces the number of avoidance responses without affecting the number of escape
responses.

Clinical Development

Zicronapine progressed to Phase lll clinical trials for the treatment of schizophrenia.

Phase Il Clinical Trials

A key Phase Il study (NCT00422252) was a randomized, double-blind, active-controlled,
flexible-dose study that compared the efficacy and safety of zicronapine with olanzapine in
patients with schizophrenia. The study demonstrated that zicronapine had convincing efficacy
and a safety profile comparable to olanzapine.

Table 2: Selected Results from a Phase Il Study of Zicronapine vs. Olanzapine in
Schizophrenia

Outcome Measure Zicronapine Olanzapine

Baseline PANSS Total Score

92 95
(Mean)
Responder Rate (=30%
decrease in PANSS total Data not specified Data not specified
score)
Treatment-Emergent Adverse
66% 78%

Events (%)

Data from Synopsis of Study 12396A, EU Clinical Trials Register.
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Phase Ill Clinical Trials

A Phase lll clinical trial (NCT01295372) was initiated to further evaluate the safety and efficacy
of zicronapine. This was a 6-month, randomized, double-blind, parallel-group, risperidone-
controlled, fixed-dose study. A primary focus of this trial was to assess the effect of zicronapine
on metabolic parameters, including body weight, BMI, waist circumference, and levels of
fasting blood lipids and glucose, compared to risperidone.

Discontinuation of Development

In 2014, H. Lundbeck A/S announced the discontinuation of the development of zicronapine.
The decision was made to prioritize the development of another investigational antipsychotic,
Lu AF35700, which was considered to have a more promising profile.

Mechanism of Action and Signhaling Pathways

Zicronapine's therapeutic effects are believed to be mediated through its antagonist activity at
D1, D2, and 5-HT2A receptors. Blockade of these receptors modulates downstream signaling
pathways that are dysregulated in schizophrenia.

Dopamine D1 Receptor Signaling

D1 receptors are coupled to the Gs alpha subunit of G proteins, which activates adenylyl
cyclase to produce cyclic AMP (cCAMP). cAMP, in turn, activates protein kinase A (PKA), which
phosphorylates various downstream targets, including the dopamine- and cAMP-regulated
phosphoprotein of 32 kDa (DARPP-32). Antagonism of D1 receptors by zicronapine would be
expected to decrease the activity of this pathway.
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Dopamine D1 Receptor Signaling Pathway.

Dopamine D2 Receptor Signaling

D2 receptors are primarily coupled to the Gi alpha subunit, which inhibits adenylyl cyclase,

leading to a decrease in cCAMP levels. Additionally, D2 receptor signaling can occur through a

B-arrestin-dependent pathway that modulates the activity of Akt and glycogen synthase kinase

3 beta (GSK3p). Zicronapine's antagonism of D2 receptors would block these effects.
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Dopamine D2 Receptor Signaling Pathways.

Serotonin 5-HT2A Receptor Signaling

5-HT2A receptors are coupled to the Gq alpha subunit, which activates phospholipase C
(PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate
(IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG
activates protein kinase C (PKC). Zicronapine's antagonism at 5-HT2A receptors would inhibit
this signaling cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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